![molecular formula C22H25FN2O2 B5659962 2-(4-benzyl-2-oxopyrrolidin-1-yl)-N-ethyl-N-(2-fluorobenzyl)acetamide](/img/structure/B5659962.png)
2-(4-benzyl-2-oxopyrrolidin-1-yl)-N-ethyl-N-(2-fluorobenzyl)acetamide
- Click on QUICK INQUIRY to receive a quote from our team of experts.
- With the quality product at a COMPETITIVE price, you can focus more on your research.
Overview
Description
Synthesis Analysis
The synthesis of compounds similar to 2-(4-Benzyl-2-oxopyrrolidin-1-yl)-N-ethyl-N-(2-fluorobenzyl)acetamide often involves complex reactions including indolization under Fischer conditions, amidification, and the Japp-Klingemann method for achieving the desired molecular structures. Such processes have been explored in the context of developing novel antiallergic compounds and kinase inhibitors, demonstrating the intricate chemistry involved in producing these specialized molecules (Cecilia Menciu et al., 1999); (Asal Fallah-Tafti et al., 2011).
Molecular Structure Analysis
The molecular structure of compounds like 2-(4-Benzyl-2-oxopyrrolidin-1-yl)-N-ethyl-N-(2-fluorobenzyl)acetamide has been elucidated using various spectroscopic techniques, including X-ray diffraction. These studies reveal the intricate details of the molecular conformation, which is crucial for understanding the compound's reactivity and interaction with biological targets. The structure of related molecules has been determined, highlighting the importance of specific functional groups and their placement for biological activity (A. D. Kumar et al., 2016).
Chemical Reactions and Properties
The chemical reactivity of such compounds is influenced by their molecular structure, with specific functional groups undergoing targeted reactions. For example, the presence of acetamide groups can dictate the compound's behavior in synthetic pathways or biological systems. The manipulation of these groups through chemical reactions enables the synthesis of derivatives with potential enhanced biological or physical properties, underscoring the compound's versatility (Rexford L. Thomas et al., 1988).
Physical Properties Analysis
The physical properties of 2-(4-Benzyl-2-oxopyrrolidin-1-yl)-N-ethyl-N-(2-fluorobenzyl)acetamide, such as solubility, melting point, and crystal structure, are critical for its application in pharmaceutical formulations. These properties are directly influenced by the molecular structure and dictate the compound's suitability for specific drug delivery methods. Research into related compounds has provided insights into optimizing these properties for better pharmacological efficacy (Ajay Kumar Kariyappa et al., 2016).
Chemical Properties Analysis
The chemical properties, including reactivity with biological targets, stability under physiological conditions, and interaction with enzymes or receptors, are fundamental for the compound's pharmacological profile. Investigations into related molecules have shed light on how structural modifications can impact these properties, guiding the development of more effective and selective agents (M. Mercadante et al., 2013).
properties
IUPAC Name |
2-(4-benzyl-2-oxopyrrolidin-1-yl)-N-ethyl-N-[(2-fluorophenyl)methyl]acetamide |
Source
|
---|---|---|
Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C22H25FN2O2/c1-2-24(15-19-10-6-7-11-20(19)23)22(27)16-25-14-18(13-21(25)26)12-17-8-4-3-5-9-17/h3-11,18H,2,12-16H2,1H3 |
Source
|
Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
ORGDJYACWXOHAA-UHFFFAOYSA-N |
Source
|
Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CCN(CC1=CC=CC=C1F)C(=O)CN2CC(CC2=O)CC3=CC=CC=C3 |
Source
|
Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C22H25FN2O2 |
Source
|
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Weight |
368.4 g/mol |
Source
|
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.